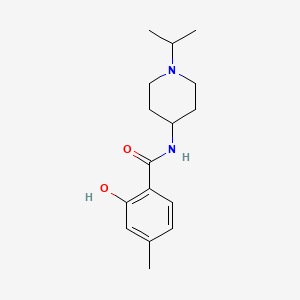![molecular formula C12H15NOS B7501219 Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)
Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as AZMM and is a member of the ketone family. AZMM has been found to exhibit unique properties that make it suitable for use in various research applications. In
科学研究应用
AZMM has been found to exhibit various applications in scientific research. One of its primary applications is in the development of novel drugs. AZMM has been shown to exhibit potent inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases. This property makes AZMM suitable for use in the development of drugs that target these enzymes. Additionally, AZMM has been found to exhibit anticancer activity, making it a potential candidate for the development of anticancer drugs.
作用机制
The mechanism of action of AZMM involves the inhibition of enzymes through covalent modification. AZMM contains a reactive ketone group that can react with the nucleophilic residues present in the active site of enzymes. This covalent modification results in the irreversible inhibition of the enzyme, leading to a decrease in its activity. The specificity of AZMM for different enzymes is determined by the structure of the active site and the availability of nucleophilic residues.
Biochemical and Physiological Effects
AZMM has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that AZMM inhibits the activity of various enzymes, including proteases, kinases, and phosphodiesterases. Additionally, AZMM has been found to exhibit anticancer activity in various cancer cell lines. In vivo studies have shown that AZMM exhibits low toxicity, making it a potential candidate for use in drug development.
实验室实验的优点和局限性
AZMM exhibits various advantages and limitations for lab experiments. One of the advantages of AZMM is its high potency and specificity for different enzymes. This property makes AZMM suitable for use in the development of drugs that target specific enzymes. Additionally, AZMM exhibits low toxicity, making it a potential candidate for use in drug development. One of the limitations of AZMM is its reactivity towards nucleophilic residues. This property makes it difficult to use AZMM in experiments that involve the study of enzymes with nucleophilic residues in their active site.
未来方向
There are various future directions for the study of AZMM. One of the future directions is the development of novel drugs that target specific enzymes using AZMM as a lead compound. Additionally, the study of the mechanism of action of AZMM can provide insights into the design of novel inhibitors of enzymes. Furthermore, the study of the anticancer activity of AZMM can lead to the development of novel anticancer drugs. Finally, the study of the toxicity of AZMM can provide insights into its potential use in drug development.
Conclusion
In conclusion, AZMM is a chemical compound that exhibits various unique properties that make it suitable for use in scientific research. The synthesis of AZMM is relatively simple and can be achieved in high yield and purity. AZMM exhibits various applications in scientific research, including the development of novel drugs and the study of enzyme inhibition. Additionally, AZMM exhibits low toxicity, making it a potential candidate for use in drug development. There are various future directions for the study of AZMM, including the development of novel drugs and the study of its mechanism of action and toxicity.
合成方法
The synthesis of AZMM involves the reaction of 4-(methylsulfanylmethyl)benzaldehyde with azetidine in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield AZMM. The synthesis of AZMM is relatively simple and can be achieved in high yield and purity. The purity of AZMM can be enhanced through recrystallization or column chromatography.
属性
IUPAC Name |
azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-9-10-3-5-11(6-4-10)12(14)13-7-2-8-13/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOSPCAYJANETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)
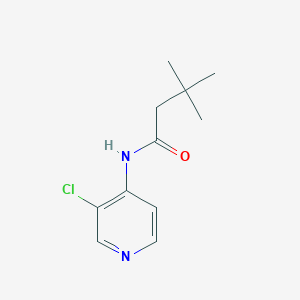
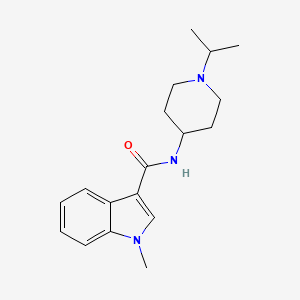

![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)
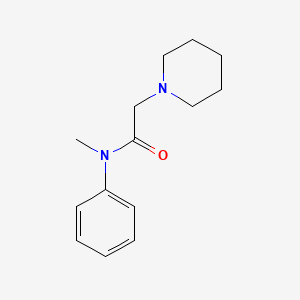

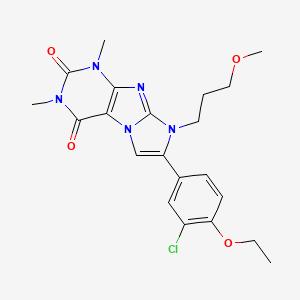
![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
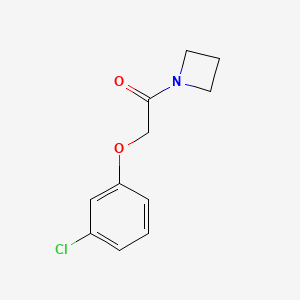
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7501224.png)
